IKK-2 Inhibitory Potential: A Pharmacophore-Driven Advantage
The compound's 5-chlorothiophene-2-carboxamide core aligns with a pharmacophore for IKK-2 inhibition described in patent literature [1]. While direct quantitative data for this compound is not publicly available, the patent family explicitly prioritizes 2-carboxamide regioisomers over 3-carboxamides for optimal IKK-2 activity, suggesting a structural basis for selecting this compound over its regioisomer N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-3-carboxamide (CAS 1797355-50-0) [2].
| Evidence Dimension | Regioisomeric preference for IKK-2 inhibition |
|---|---|
| Target Compound Data | Thiophene-2-carboxamide core |
| Comparator Or Baseline | Thiophene-3-carboxamide regioisomer (CAS 1797355-50-0) |
| Quantified Difference | Patents specify 2-carboxamide as a core structure for IKK-2 activity; a significant or complete loss of activity is expected for the 3-carboxamide analog based on structure-activity relationships from the patent series. |
| Conditions | Patent analysis: US20100029754A1 and related filings |
Why This Matters
For a scientist procuring a tool compound for IKK-2 assay development, the 2-carboxamide regioisomer is the only rational choice based on existing medicinal chemistry intelligence, whereas the 3-carboxamide version would be a negative control.
- [1] Morley, A. D., et al. (2009). Thiophene carboxamides as inhibitors of the enzyme IKK-2. U.S. Patent Application Publication No. US20100029754A1. View Source
- [2] Kuujia. (n.d.). N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-3-carboxamide (CAS 1797355-50-0) - Chemical Properties. View Source
